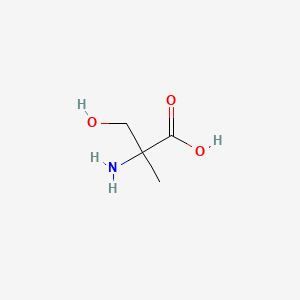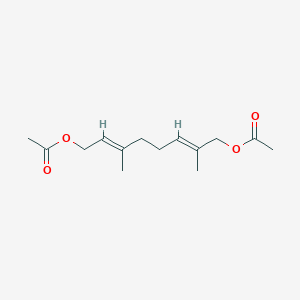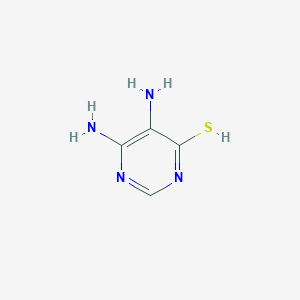
sodium;2-sulfanyl-3H-benzimidazole-5-sulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium;2-sulfanyl-3H-benzimidazole-5-sulfonate, also known as sodium 2-mercapto-5-benzimidazolesulfonate dihydrate, is a chemical compound with the molecular formula C7H9N2NaO4S2. It is a white to light yellow crystalline powder that is soluble in water. This compound is primarily used in various chemical and pharmaceutical applications due to its unique properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of sodium;2-sulfanyl-3H-benzimidazole-5-sulfonate typically involves the reaction of 2-mercaptobenzimidazole with sodium hydroxide and sulfuric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Materials: 2-mercaptobenzimidazole, sodium hydroxide, sulfuric acid.
Reaction Conditions: The reaction is conducted in an aqueous medium at a temperature range of 50-70°C.
Procedure: 2-mercaptobenzimidazole is dissolved in water, and sodium hydroxide is added to the solution. Sulfuric acid is then added dropwise to the mixture while maintaining the temperature. The reaction mixture is stirred for several hours until the formation of this compound is complete.
Isolation: The product is isolated by filtration, washed with water, and dried under vacuum.
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial reactors and automated systems to control the reaction conditions precisely. The product is then purified using crystallization or other suitable methods to achieve the desired purity level.
Análisis De Reacciones Químicas
Types of Reactions
Sodium;2-sulfanyl-3H-benzimidazole-5-sulfonate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: The compound can be oxidized to form disulfide derivatives using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can convert the sulfonate group to a sulfinate group using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions where the sulfonate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; conducted in aqueous or organic solvents at room temperature.
Reduction: Sodium borohydride; carried out in an aqueous or alcoholic medium at room temperature.
Substitution: Various nucleophiles such as amines or thiols; reactions are typically conducted in organic solvents under reflux conditions.
Major Products Formed
Oxidation: Disulfide derivatives.
Reduction: Sulfinate derivatives.
Substitution: Various substituted benzimidazole derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Sodium;2-sulfanyl-3H-benzimidazole-5-sulfonate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules. It is also employed in various organic reactions as a reagent.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of sodium;2-sulfanyl-3H-benzimidazole-5-sulfonate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing their normal function. Additionally, it can interact with cellular receptors, modulating various signaling pathways and exerting its biological effects.
Comparación Con Compuestos Similares
Sodium;2-sulfanyl-3H-benzimidazole-5-sulfonate can be compared with other similar compounds such as:
Sodium 2-mercaptobenzothiazole: Similar in structure but contains a thiazole ring instead of a benzimidazole ring. It is used as a vulcanization accelerator in the rubber industry.
Sodium 2-mercaptobenzoxazole: Contains a benzoxazole ring and is used in the synthesis of various organic compounds.
Sodium 2-mercaptobenzimidazole: Lacks the sulfonate group and is used as a corrosion inhibitor and in the synthesis of pharmaceuticals.
The uniqueness of this compound lies in its sulfonate group, which imparts distinct chemical properties and reactivity compared to its analogs.
Propiedades
IUPAC Name |
sodium;2-sulfanyl-3H-benzimidazole-5-sulfonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O3S2.Na/c10-14(11,12)4-1-2-5-6(3-4)9-7(13)8-5;/h1-3H,(H2,8,9,13)(H,10,11,12);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMZPPWFHMNMIEI-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1S(=O)(=O)[O-])NC(=N2)S.[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(C=C1S(=O)(=O)[O-])NC(=N2)S.[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N2NaO3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-Chloro-1-(4-thieno[2,3-d]pyrimidin-4-ylpiperazino)-1-ethanone](/img/structure/B7767214.png)













